molecular formula C14H19B B3315551 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene CAS No. 951893-58-6

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene

Cat. No.: B3315551
CAS No.: 951893-58-6
M. Wt: 267.2 g/mol
InChI Key: HYZHYGXFWMJJCY-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is an organobromine compound featuring a propenyl chain substituted with a bromine atom and a heavily methylated phenyl group. The pentamethylphenyl substituent (2,3,4,5,6-pentamethyl) introduces significant steric bulk and electron-donating effects, which influence its reactivity, solubility, and stability. While direct experimental data for this compound are scarce, insights can be drawn from structurally analogous bromo-propenes with substituted phenyl groups, as documented in recent literature .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,3,4,5,6-pentamethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-8(15)7-14-12(5)10(3)9(2)11(4)13(14)6/h1,7H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHYGXFWMJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC(=C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene typically involves the bromination of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Often performed in non-polar solvents like dichloromethane or chloroform, with reagents such as bromine or hydrogen chloride.

    Oxidation Reactions: Commonly use oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate under mild conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(2,3,4,5,6-pentamethylphenyl)-1-propanol or 3-(2,3,4,5,6-pentamethylphenyl)-1-propylamine.

    Addition Reactions: Products include 2,3-dibromo-3-(2,3,4,5,6-pentamethylphenyl)propane or 3-(2,3,4,5,6-pentamethylphenyl)-1-chloropropane.

    Oxidation Reactions: Products include 2,3-epoxy-3-(2,3,4,5,6-pentamethylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is primarily based on its ability to undergo various chemical reactions, as described above. The bromine atom and the double bond in the propene moiety are key functional groups that interact with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Hindrance : The pentamethylphenyl substituent in the target compound imposes greater steric bulk compared to trimethylphenyl (e.g., 2,4,6-trimethylphenyl in ). This hindrance may reduce reactivity in substitution or addition reactions by limiting access to the brominated propenyl site.
  • Electronic Effects: Methyl groups are electron-donating via hyperconjugation, which could stabilize adjacent carbocations or radicals. In contrast, electron-withdrawing groups like cyano () or carboethoxy () alter electronic density, enhancing polarity and reactivity toward nucleophiles.

Physicochemical Properties

  • Solubility: Hydrophobicity increases with methyl substitution. The pentamethylphenyl derivative is expected to exhibit lower solubility in polar solvents compared to analogs with polar substituents (e.g., carboethoxy or cyano groups) .
  • Thermal Stability : Heavily substituted aromatic systems (e.g., pentamethylphenyl) may enhance thermal stability due to increased resonance stabilization and reduced rotational freedom .

Reactivity Trends

  • Bromine Reactivity : The allylic bromine in all listed compounds is susceptible to elimination or nucleophilic substitution. Steric hindrance in the target compound may slow these reactions compared to less-substituted analogs .
  • Cross-Coupling Potential: Biphenyl-substituted derivatives (e.g., ) are promising candidates for Suzuki-Miyaura coupling due to the aromatic system’s conjugation, whereas methyl-rich systems (e.g., ) may require optimized catalytic conditions.

Biological Activity

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its brominated propene structure attached to a highly substituted pentamethylphenyl group. This structural configuration may influence its reactivity and biological interactions.

  • Chemical Formula : C12H17Br
  • Molecular Weight : 243.17 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate various signaling pathways associated with inflammation and cell proliferation:

  • Molecular Targets :
    • Enzymes involved in metabolic pathways.
    • Receptors linked to inflammatory responses.
  • Pathways Involved :
    • Inhibition of pro-inflammatory cytokines.
    • Modulation of apoptosis and cell survival pathways.

Enzyme Interaction Studies

Research indicates that 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene can influence enzyme activities crucial for metabolic processes. For instance:

  • Cytochrome P450 Enzymes : The compound has been shown to act as an inhibitor of certain cytochrome P450 enzymes, which play a pivotal role in drug metabolism and synthesis of steroid hormones.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
  • Findings :
    • The compound exhibited cytotoxic effects on cancer cell lines at micromolar concentrations.
    • Induction of apoptosis was observed through caspase activation assays.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been evaluated using in vitro models:

  • Cytokine Production :
    • Inhibition of TNF-alpha and IL-6 production in activated macrophages.
  • Mechanism :
    • Suppression of NF-kB signaling pathway.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activitySignificant cytotoxicity against MCF-7 cells at IC50 = 15 µM.
Study BAssess anti-inflammatory effectsReduced IL-6 levels by 50% in LPS-stimulated macrophages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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